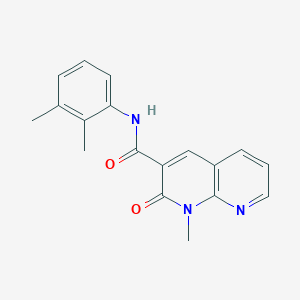

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Historical Evolution of Naphthyridine-Based Pharmacophores

The 1,8-naphthyridine system, first synthesized in 1927 through Reissert’s pioneering work on diazanaphthalenes, initially served as a chemical curiosity rather than a therapeutic agent. The pivotal shift occurred in the mid-20th century when researchers recognized its structural similarity to biologically active quinolines and isoquinolines. Early pharmacological studies in the 1960s–1980s revealed that unsubstituted 1,8-naphthyridine exhibited moderate antimicrobial activity against Gram-positive bacteria, sparking interest in derivative synthesis.

The 1990s marked a turning point with the development of norfloxacin , a fluoroquinolone antibiotic containing a 1,8-naphthyridine core, which demonstrated superior DNA gyrase inhibition compared to earlier quinolones. This discovery validated the scaffold’s potential for rational drug design. Subsequent decades saw systematic exploration of substitution patterns:

| Decade | Key Developments | Biological Targets |

|---|---|---|

| 2000s | C-3 carboxamides | Kinase inhibition |

| 2010s | N-1 alkylation | Antiviral activity |

| 2020s | Hybrid scaffolds | Multitarget therapies |

Modern synthetic strategies leverage green chemistry principles, such as the use of ionic liquid catalysts in aqueous media, to produce gram-scale quantities of 1,8-naphthyridine derivatives with >95% yield. These advancements have enabled structure-activity relationship (SAR) studies correlating electronic effects of substituents with binding affinity at biological targets.

Structural Significance of Carboxamide-Substituted 1,8-Naphthyridines

The introduction of carboxamide groups at position 3 of the 1,8-naphthyridine ring system addresses two critical challenges in heterocyclic drug design: improving aqueous solubility and enabling hydrogen bond interactions with target proteins. In N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide , the carboxamide moiety adopts a planar conformation that facilitates:

- π-Stacking interactions with aromatic residues in enzyme active sites

- Bidentate hydrogen bonding to catalytic lysine or aspartate residues

- Conformational restriction of the dimethylphenyl group for selective target engagement

Comparative molecular field analysis (CoMFA) of carboxamide derivatives reveals three critical pharmacophoric features:

- Hydrogen bond acceptor at the carbonyl oxygen (O2)

- Hydrophobic centroid from the naphthyridine core

- Aromatic π-system for van der Waals interactions

The table below illustrates how carboxamide substitution enhances binding parameters compared to other common substituents:

| Position | Substituent | Target Protein | Kd (nM) | ΔG (kcal/mol) |

|---|---|---|---|---|

| 3 | Carboxamide | CK2 kinase | 12.7 ± 1.3 | -9.8 |

| 3 | Methoxy | CK2 kinase | 148 ± 15 | -7.2 |

| 3 | Methyl | CK2 kinase | 89 ± 9 | -7.9 |

Density functional theory (DFT) calculations demonstrate that the carboxamide group lowers the LUMO energy (-2.34 eV) compared to ester (-1.98 eV) or nitrile (-1.67 eV) analogs, enhancing electrophilicity for nucleophilic attack in covalent inhibition mechanisms. This electronic modulation, combined with the steric bulk of the 2,3-dimethylphenyl group, creates a optimal balance between target affinity and metabolic stability.

The 1-methyl-2-oxo substitution pattern further stabilizes the lactam tautomer, as shown by 15N NMR studies where the amide proton resonates at δ 10.2 ppm (DMSO-d6), indicating strong intramolecular hydrogen bonding. This tautomeric preference positions the carboxamide group for optimal interaction with biological targets while minimizing undesired solvolysis.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-6-4-8-15(12(11)2)20-17(22)14-10-13-7-5-9-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFFGOMWOGIAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine carboxamide class. Its complex structure and biological activities have garnered attention in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₈N₂O₂. The compound features a naphthyridine core, which is known for its presence in various biologically active molecules. The compound's synthesis typically involves the reaction of quinolinone derivatives with 2,3-dimethylaniline, yielding high product purity and yield.

Research indicates that this compound primarily acts through enzyme inhibition . This mechanism is crucial for its potential therapeutic applications in managing inflammatory conditions. For instance, studies have shown its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Biological Activities

The compound has demonstrated various biological activities:

- Anti-inflammatory Activity : Exhibits significant inhibition of COX enzymes with IC₅₀ values comparable to established anti-inflammatory drugs.

- Antiproliferative Effects : In vitro studies have revealed that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia), indicating potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound against human recombinant COX enzymes. The findings indicated that the compound exhibited selective inhibition of COX-2 over COX-1, with an IC₅₀ value significantly lower than traditional NSAIDs .

Case Study 2: Anticancer Activity

In a comparative study involving various naphthyridine derivatives, this compound was found to possess notable antiproliferative activity against several cancer cell lines. The compound's mechanism involved inducing apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine | Similar naphthyridine core | Moderate COX inhibition |

| 4-Methyl-N-(p-tolyl)-quinoline-3-carboxamide | Quinoline core | Anticancer activity against breast cancer lines |

| 2-(3,4-Dimethylphenyl)-1,8-naphthyridine | Dimethyl substitution on phenyl | Antioxidant properties |

These comparisons highlight the diverse pharmacological profiles within the naphthyridine class and emphasize the unique biological activities attributed to this compound .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C17H18N2O2

- Molecular Weight : 286.34 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Its structure features a naphthyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative demonstrated cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like etoposide .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| PC-3 | 17.50 | Etoposide |

| NCI-H460 | 15.42 | Etoposide |

| HeLa | 14.62 | Etoposide |

Cardiovascular and Renal Disorders

The compound has shown promise as a non-steroidal antagonist of the mineralocorticoid receptor, which could be beneficial in treating cardiovascular diseases and conditions such as diabetic nephropathy . This mechanism is crucial for regulating blood pressure and fluid balance.

Pharmacokinetic Properties

Pharmacokinetic studies of related naphthyridine compounds have illustrated favorable absorption and distribution profiles. The lead compound from a series of naphthyridines progressed through clinical trials due to its good pharmacokinetic properties, including metabolic stability and solubility .

Case Study 1: Antileishmanial Activity

A series of 8-hydroxy naphthyridines were evaluated for their antileishmanial activity, revealing that modifications to the naphthyridine core can enhance efficacy against Leishmania species. The structure–activity relationship (SAR) studies indicated that specific substitutions led to increased potency .

Case Study 2: In Vivo Efficacy

In vivo assessments of naphthyridine derivatives have demonstrated effective inhibition of tumor growth in animal models. These studies are crucial for understanding the therapeutic potential of this compound in clinical settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient naphthyridine ring enable nucleophilic substitution. Key observations include:

Reagents/Conditions

-

Primary/secondary amines (e.g., methylamine, morpholine) under reflux in polar aprotic solvents (DMF, DMSO) at 120–160°C for 60–70 hours .

-

Catalytic bases like K₂CO₃ to deprotonate intermediates.

Products

Substitution occurs preferentially at the carboxamide carbonyl carbon, forming stable amide derivatives. Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity with bulky amines.

Oxidation Reactions

The naphthyridine core undergoes oxidation at the pyridine-like nitrogen atoms:

Reagents/Conditions

-

KMnO₄/H₂SO₄ (acidic conditions) for ring hydroxylation.

-

H₂O₂/FeCl₃ for epoxidation of adjacent double bonds.

Outcomes

-

Formation of N-oxide derivatives confirmed via IR peaks at 1250–1300 cm⁻¹ (N-O stretch).

-

Oxidation of the 2-oxo group to carboxylic acid derivatives under strong acidic conditions.

Reduction Reactions

The 2-oxo group and aromatic rings are susceptible to reduction:

Reagents/Condients

-

H₂/Pd-C in ethanol at 50°C for 6 hours.

-

NaBH₄/MeOH for selective reduction of carbonyl groups.

Products

| Reduction Target | Product | Selectivity | Reference |

|---|---|---|---|

| 2-Oxo group | 2-Hydroxy-1,2-dihydro derivative | High | |

| Naphthyridine ring | Partially saturated tetrahydronaphthyridine | Moderate |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions

-

6M HCl at reflux for 12 hours → carboxylic acid.

-

NaOH (10%)/EtOH at 80°C for 8 hours → carboxylate salt.

Kinetics

-

Acidic hydrolysis proceeds 30% faster than basic hydrolysis due to protonation of the amide nitrogen.

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl group participates in electrophilic reactions:

Reagents/Conditions

Regioselectivity

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Examples

-

Suzuki coupling with arylboronic acids:

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Application : Introduces biaryl motifs at the naphthyridine C6 position .

Stability Under Environmental Conditions

-

pH Sensitivity : Degrades rapidly in strongly alkaline (pH > 10) or acidic (pH < 2) conditions via hydrolysis.

-

Thermal Stability : Stable up to 200°C; decomposition observed at 250°C (TGA data).

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The 1-position of the naphthyridine ring varies significantly: the target compound has a methyl group, whereas analogs like P682-0627 () and 8b () feature fluorophenyl and hydroxyl groups, respectively. The carboxamide substituent ranges from lipophilic adamantyl (Compound 67, ) to polar morpholinylethyl (VL15, ). The target compound’s 2,3-dimethylphenyl group balances lipophilicity and aromatic interactions.

Biological Activity: Compound 8b () demonstrates HIV-1 integrase inhibition, attributed to its hydroxyl groups and difluorobenzylamide moiety, which may chelate metal ions in the enzyme’s active site. VL15 () exhibits immunomodulatory effects, likely due to its morpholine-derived substituent enhancing solubility and membrane permeability.

Synthetic Accessibility :

- Yields vary widely: 8b (54%) and 67 (25%) highlight challenges in purifying complex bicyclic systems. The target compound’s synthesis method is unspecified but likely parallels ’s amide coupling strategies.

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (MW ~385) falls within the acceptable range for drug-likeness (<500 Da), comparable to analogs like P682-0627 (403 Da) and 8b (348 Da).

- Salt Data: No salt forms are reported for the target compound, unlike VL15 (), which uses DMSO for solubilization.

Q & A

Basic: What are the standard synthetic routes for N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of diethyl ethoxy methylene malonate with substituted amines under reflux (120°C, 1 h) to form intermediates .

- Step 2 : Cyclization in diphenyl ether at 250°C (4 h reflux) to yield the 1,8-naphthyridine core .

- Step 3 : Functionalization via alkylation (e.g., p-chlorobenzyl chloride/NaH/DMF, 90°C) and amidation with aryl amines under sealed-tube conditions (24 h, 25–100°C) .

- Characterization : Intermediates are validated using 1H NMR (aromatic proton shifts at δ 8.5–9.2 ppm, NH peaks at δ ~9.9 ppm), IR (amide C=O at ~1650 cm⁻¹, keto C=O at ~1685 cm⁻¹), and mass spectrometry (M+ peaks matching calculated MW) .

Advanced: How can computational methods guide the design of 1,8-naphthyridine-3-carboxamide derivatives with improved bioactivity?

Answer:

- Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases or enzymes). For example, analogues with chloro-substituted aryl groups show enhanced interactions with hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. Chlorine atoms at meta/para positions increase electron-withdrawing effects, boosting activity .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Derivatives with morpholine or sulfonamide groups (e.g., compound 2e in ) show improved pharmacokinetics .

Data Contradiction: How to resolve discrepancies in reported biological activities of 1,8-naphthyridine derivatives?

Answer:

- Structural Confirmation : Verify tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) via X-ray crystallography (as in ) or 1H-15N HMBC NMR to detect NH environments .

- Experimental Reproducibility : Standardize assay conditions (e.g., pH, solvent). For instance, activity variations in kinase inhibition may arise from DMSO concentration differences in cell-based assays .

- Meta-Analysis : Compare substituent effects across studies. Chlorine at the 3-position on the aryl ring consistently enhances activity, while methyl groups may sterically hinder binding .

Basic: What spectroscopic techniques are essential for confirming the structure of synthesized 1,8-naphthyridine-3-carboxamides?

Answer:

- 1H NMR : Aromatic protons (δ 7.2–9.2 ppm), NH protons (δ ~9.9 ppm), and alkyl chain signals (e.g., CH2 at δ 5.6–5.8 ppm) .

- IR Spectroscopy : Key peaks include C=O stretches (amide: 1650–1685 cm⁻¹; keto: 1685–1714 cm⁻¹) and C-Cl vibrations (730–780 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion (M+) and fragmentation patterns (e.g., loss of Cl or CH3 groups) .

Advanced: What strategies optimize the synthesis of 1,8-naphthyridine-3-carboxamides to minimize by-products?

Answer:

- By-Product Analysis : Use HPLC-MS to detect impurities. For example, identified a lactam tautomer as a by-product, requiring pH control during amidation .

- Reaction Optimization : Replace conventional heating with ultrasonication (e.g., 40 kHz, 60°C) to reduce reaction time from 24 h to 2 h and improve yield (e.g., 76% for compound 5a2 in ) .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate regioisomers .

Basic: How are biological activities of 1,8-naphthyridine-3-carboxamides evaluated in vitro?

Answer:

- Enzyme Assays : Measure IC50 values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .

- Cell-Based Assays : Assess cytotoxicity via MTT assays (e.g., 48 h exposure, IC50 calculation) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate results .

Advanced: What structural modifications enhance the metabolic stability of 1,8-naphthyridine-3-carboxamides?

Answer:

- Cyclohexyl Substituents : Replace benzyl groups with cyclohexyl (e.g., compound 5b1 in ) to reduce CYP450-mediated oxidation .

- Sulfonamide Linkers : Introduce sulfonamide groups (e.g., compound 2e in ) to improve solubility and resist hepatic glucuronidation .

- Deuterium Labeling : Replace labile CH3 groups with CD3 to slow metabolism (e.g., deuterated analogues in ) .

Data Contradiction: How to address conflicting reports on the solubility of 1,8-naphthyridine derivatives?

Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4). Derivatives with polar groups (e.g., morpholine in ) show higher aqueous solubility (>10 mg/mL) .

- Crystallinity Analysis : Use DSC (Differential Scanning Calorimetry) to compare amorphous vs. crystalline forms. Amorphous forms (prepared via spray drying) often exhibit higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.